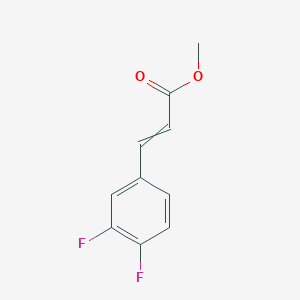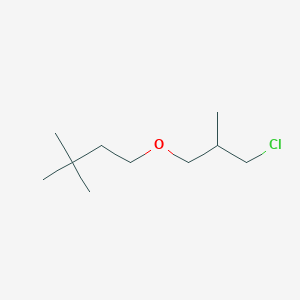
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane is an organic compound with a complex structure that includes a chlorinated propoxy group attached to a dimethylbutane backbone
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-chloro-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution with hydroxide may produce alcohols.
Scientific Research Applications
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorinated propoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane can be compared with similar compounds such as:
3-Chloro-2-methylpropene: A simpler compound with similar reactivity but lacking the dimethylbutane backbone.
3,3-Dimethylbutanol: Another related compound that serves as a precursor in the synthesis of this compound.
Other Halogenated Ethers: Compounds with similar structures but different halogen atoms or alkyl groups, which may exhibit different reactivity and applications.
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
LELFQFCRDJVTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCC(C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
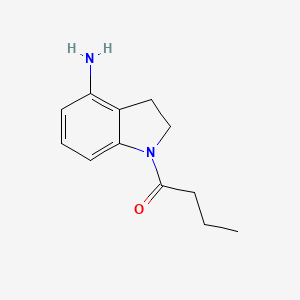
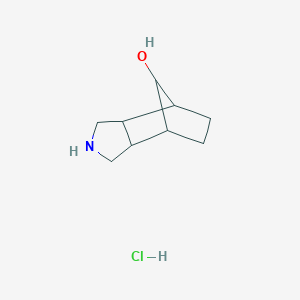
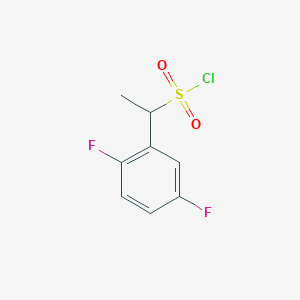

![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
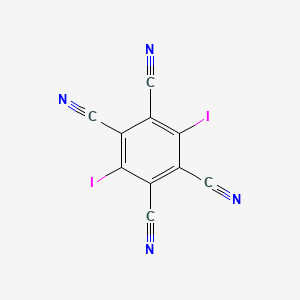
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
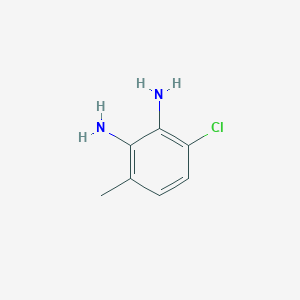
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)

